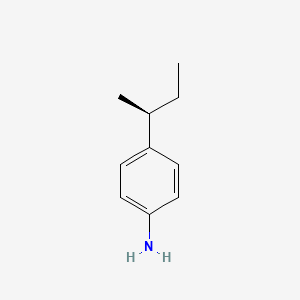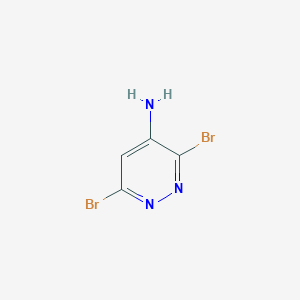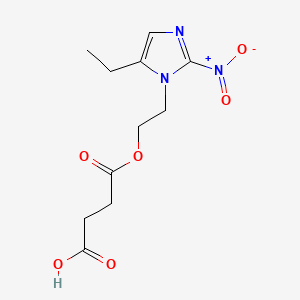
Benzene, 1-methyl-2-(1-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-en-2-yl)-2-methylbenzene is an organic compound with the chemical formula C10H12. It is a colorless liquid with a strong aromatic odor . This compound is primarily used as a spice in food, beverages, perfumes, and cosmetics to add aroma. Additionally, it serves as an intermediate in organic synthesis for the preparation of other compounds .
Méthodes De Préparation
1-(But-3-en-2-yl)-2-methylbenzene can be synthesized through various methods. One common synthetic route involves the acylation reaction of 3-butenylformyl and phenylformate . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
1-(But-3-en-2-yl)-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 1-(But-3-en-2-yl)-2-methylbenzene into different products, such as alkanes or alcohols, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1-(But-3-en-2-yl)-2-methylbenzene has various scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: This compound can be used in studies related to its biological activity and potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other consumer products.
Mécanisme D'action
The mechanism of action of 1-(But-3-en-2-yl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with specific receptors or enzymes in biological systems. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(But-3-en-2-yl)-2-methylbenzene can be compared with other similar compounds, such as:
But-3-en-2-yl acetate: This compound has a similar structure but contains an acetate group instead of a methyl group.
4-(2’,5’-dimethylphenyl)but-3-en-2-yl butyrate: This compound has a similar structure but contains a butyrate group.
The uniqueness of 1-(But-3-en-2-yl)-2-methylbenzene lies in its specific structure and aromatic properties, which make it valuable for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C11H14 |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1-but-3-en-2-yl-2-methylbenzene |
InChI |
InChI=1S/C11H14/c1-4-9(2)11-8-6-5-7-10(11)3/h4-9H,1H2,2-3H3 |
Clé InChI |
AQBXSSJPPWFYHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




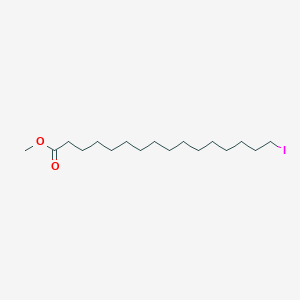
![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12940106.png)


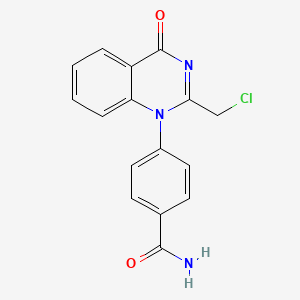
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)
